molecular formula C12H14ClNOS B2821271 {[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride CAS No. 1609404-28-5

{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride

Cat. No.: B2821271
CAS No.: 1609404-28-5
M. Wt: 255.76
InChI Key: YCJYXAAATWTKCF-UHFFFAOYSA-N
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Description

{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride is an organic compound with the molecular formula C12H14ClNOS and a molecular weight of 255.76 g/mol . This chemical is provided with a minimum purity of 95% and is characterized by the CAS registry number 1609404-28-5 . Its IUPAC name is [4-(phenoxymethyl)thiophen-2-yl]methanamine hydrochloride, and it can be identified by the Canonical SMILES string Cl.NCC1=CC(COC2=CC=CC=C2)=CS1 . As a research chemical, it is a valuable building block in medicinal chemistry and drug discovery. The presence of both an amine functional group and a thiophene ring linked by a phenoxymethyl spacer makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Researchers may find it useful in the design and development of ligands for various biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with care. This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area.

Properties

IUPAC Name

[4-(phenoxymethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS.ClH/c13-7-12-6-10(9-15-12)8-14-11-4-2-1-3-5-11;/h1-6,9H,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYXAAATWTKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride typically involves the condensation of thiophene derivatives with phenoxymethyl halides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of {[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The phenoxymethyl group can interact with various enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to specific sites within biological systems, influencing pathways related to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienyl-Methylamine Hydrochlorides

Compound Name Substituents Molecular Formula Key Features Evidence Source
{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride Phenoxymethyl at 4-position C₁₂H₁₄ClNOS High lipophilicity due to aromatic ether; potential serotonin receptor affinity
[(3-Methylphenyl)(2-thienyl)methyl]amine hydrochloride 3-Methylphenyl at thienyl-2-position C₁₃H₁₆ClNS Increased steric hindrance; altered receptor selectivity
[Cyclohexyl(2-thienyl)methyl]amine hydrochloride Cyclohexyl at thienyl-2-position C₁₂H₂₀ClNS Enhanced lipophilicity and conformational flexibility
N-Methyl-N-[(5-methylthien-2-yl)methyl]amine monohydrochloride 5-Methylthienyl with N-methylamine C₈H₁₃ClN₂S Reduced steric bulk; potential for faster metabolic clearance

Key Observations :

  • Phenoxymethyl vs.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder binding to flat receptor pockets, whereas smaller groups (e.g., methyl) improve accessibility .

Heterocyclic Amine Derivatives with Non-Thienyl Cores

Table 2: Comparison with Non-Thienyl Heterocyclic Amines

Compound Name Core Structure Functional Groups Pharmacological Relevance Evidence Source
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Isoxazole 4-Fluorophenyl, aminomethyl Potential CNS activity due to fluorophenyl moiety
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride Thiazole 4-Chlorophenyl, aminomethyl Enhanced electronic effects from chlorine; possible antimicrobial use
(-)-2-[N-Propyl-N-(2-thienyl)ethyl-amino]-5-hydroxy-tetralin hydrochloride (N-0923) Tetralin + thienyl Dopamine D2 receptor agonist High potency in Parkinson’s models due to thienyl-ethylamine linkage

Key Observations :

  • Thienyl vs. Isoxazole/Thiazole : Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to isoxazole or thiazole, which have different electronic profiles .

Biological Activity

{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a thienyl ring and a phenoxymethyl group, which may influence its biological interactions. The molecular formula is C12H14ClN and its molecular weight is approximately 221.7 g/mol. The presence of these functional groups suggests potential for diverse biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Interaction with Receptors : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound, revealing promising results. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HepG2 (Liver)1.30
MDA-MB-231 (Breast)1.50
A2780 (Ovarian)1.80

These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction

Flow cytometry analysis has shown that treatment with the compound increases the rate of apoptosis in HepG2 cells, with rates rising significantly at higher concentrations:

  • Treatment Concentrations :
    • 1 μM: 14%
    • 3 μM: 19%
    • 9 μM: 28%

This suggests that the compound effectively promotes programmed cell death in liver cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on HDAC Inhibition : A study demonstrated that compounds similar to this compound exhibited selective inhibition of HDAC3, leading to decreased tumor growth in xenograft models by approximately 48% compared to controls .
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics like taxol enhanced anticancer efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride, and what key reaction conditions influence yield?

  • Answer: Synthesis typically involves multi-step reactions starting with aromatic precursors. A core step is the formation of the thienyl-phenoxymethyl backbone, followed by amine functionalization and subsequent hydrochloridation. Key conditions include:

  • Catalysts: Palladium or copper salts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-thienyl bonds) .
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
  • Temperature: Controlled heating (60–100°C) to drive coupling reactions while avoiding decomposition .
  • Purification: Column chromatography or recrystallization to isolate the hydrochloride salt with ≥95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons in the thienyl and phenoxymethyl groups appearing as distinct multiplets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns .
  • HPLC: Purity assessment (typically >95%) using reverse-phase columns and UV detection at 254 nm .
  • IR Spectroscopy: Amine N–H stretches (~3300 cm1^{-1}) and C–O–C ether vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Answer:

  • Catalyst Screening: Test Pd(OAc)2_2, PdCl2_2, or CuI for coupling efficiency and selectivity .
  • Solvent Optimization: Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
  • Temperature Gradients: Use microwave-assisted synthesis for rapid, controlled heating to reduce decomposition .
  • In-line Monitoring: Employ LC-MS to track intermediate formation and adjust stoichiometry in real time .

Q. What strategies are used to resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?

  • Answer:

  • Dose-Response Curves: Perform assays (e.g., radioligand binding) across multiple concentrations (1 nM–10 µM) to identify non-linear effects .
  • Receptor Subtype Selectivity: Use CRISPR-edited cell lines to isolate target receptors (e.g., 5-HT2C_{2C}) and eliminate cross-reactivity .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to explain discrepancies between in vitro and in silico data .

Q. How can quantitative structure-activity relationship (QSAR) studies be designed to improve the biological activity of this compound?

  • Answer:

  • Descriptor Selection: Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (polar surface area) parameters .
  • Data Collection: Assay derivatives with modified phenoxymethyl or thienyl groups for IC50_{50} values against target enzymes .
  • Machine Learning: Apply partial least squares (PLS) regression or random forest models to predict activity cliffs .

Methodological Challenges and Data Interpretation

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into assay buffers for gradual pH equilibration .
  • Surfactants: Add Tween-20 (0.01% w/v) to prevent aggregation in cell-based assays .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV-A), and hydrolytic conditions (pH 1–13) for 48 hours, then analyze degradation products via LC-MS .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify remaining intact compound using HPLC .

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